8-bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H14BrClN4O4 and its molecular weight is 429.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Antidepressant Properties : A derivative, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, synthesized through a reaction involving 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione, demonstrated notable antidepressant activity in studies (Khaliullin et al., 2018).
Reaction with Trisamine in Dimethylformamide (DMF) : A study showed an unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF, leading to unexpected products. This highlights the compound's potential in complex chemical reactions (Khaliullin & Shabalina, 2020).
Construction of Heterocyclic Systems : The compound was used in the formation of complex heterocyclic systems, such as penta- and hexacyclic structures, through cascade reactions with other chemicals. This points to its utility in the synthesis of novel heterocyclic compounds (Dotsenko et al., 2012).
Synthesis of 1-Alkyl-8-Amino-3-Methyl-3,7-Dihydro-1H-Purine-2,6-Diones : A study described the synthesis of these derivatives, indicating the flexibility of the compound in generating a variety of purine diones. This could be significant in developing new compounds with potential biological activities (Khaliullin et al., 2015).
Synthesis of Bromophenols and Brominated Tetrahydroisoquinolines : Although indirectly related, a study on the synthesis of bromophenols and brominated tetrahydroisoquinolines from red algae used compounds structurally similar to the purine dione, suggesting potential in natural product synthesis and marine pharmacology (Ma et al., 2007).
Thietanyl Protection in Synthesis : The compound's derivatives were used to explore the thietanyl protection in synthesis, which could have implications in pharmaceutical chemistry, specifically in the synthesis of medically relevant compounds (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
8-bromo-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN4O4/c1-20-12-11(13(23)19-15(20)24)21(14(16)18-12)6-9(22)7-25-10-4-2-8(17)3-5-10/h2-5,9,22H,6-7H2,1H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNZZMASBZSENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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